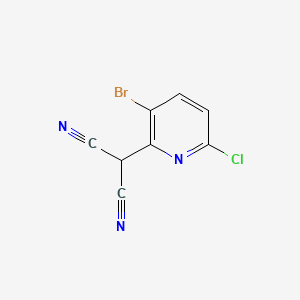
2-(3-Bromo-6-chloropyridin-2-yl)malononitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Bromo-6-chloropyridin-2-yl)malononitrile is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 3rd position, a chlorine atom at the 6th position, and a malononitrile group attached to the 2nd position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-6-chloropyridin-2-yl)malononitrile typically involves the reaction of 3-bromo-6-chloropyridine with malononitrile under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the malononitrile, followed by nucleophilic substitution on the pyridine ring. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Bromo-6-chloropyridin-2-yl)malononitrile can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine or chlorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the pyridine ring.
Coupling Reactions: It can be used in Suzuki-Miyaura or Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
2-(3-Bromo-6-chloropyridin-2-yl)malononitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which 2-(3-Bromo-6-chloropyridin-2-yl)malononitrile exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine and chlorine atoms can influence the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-6-chloropyridine
- 3-Bromo-6-chloropyridine
- 2-(3-Bromo-6-chloropyridin-2-yl)ethanol
Uniqueness
2-(3-Bromo-6-chloropyridin-2-yl)malononitrile is unique due to the presence of the malononitrile group, which imparts distinct reactivity and potential applications compared to other pyridine derivatives. The combination of bromine and chlorine atoms also enhances its versatility in various chemical reactions.
Propiedades
Fórmula molecular |
C8H3BrClN3 |
|---|---|
Peso molecular |
256.48 g/mol |
Nombre IUPAC |
2-(3-bromo-6-chloropyridin-2-yl)propanedinitrile |
InChI |
InChI=1S/C8H3BrClN3/c9-6-1-2-7(10)13-8(6)5(3-11)4-12/h1-2,5H |
Clave InChI |
WHWIMWHCNOUCKT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1Br)C(C#N)C#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


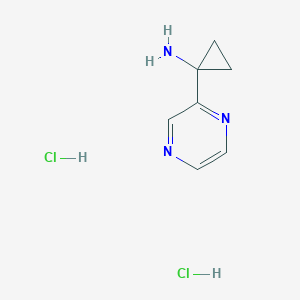


![2-Chloro-6-methyl-5,7-dihydropyrrolo[3,4-b]pyridine;hydrochloride](/img/structure/B13901894.png)
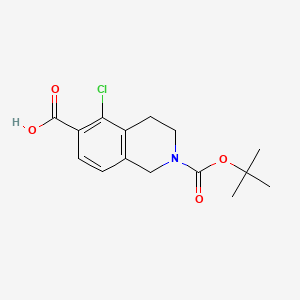
![6-Chloro-3-iodo-imidazo[1,2-B]pyridazin-2-amine](/img/structure/B13901907.png)
![2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-1,3-benzothiazole](/img/structure/B13901916.png)
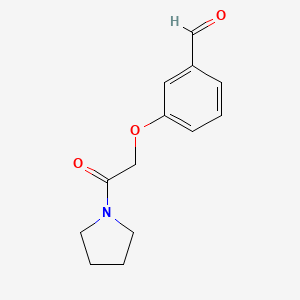

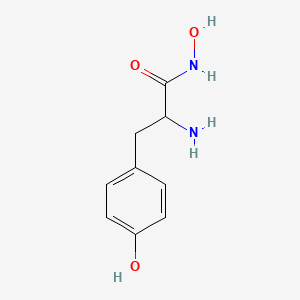



![3-[Benzyl(methyl)amino]oxetane-3-carboxamide](/img/structure/B13901952.png)
